Bromo(meth)acrylic acid
Description
Contextual Significance in Modern Chemical Science
In modern chemical science, bromo(meth)acrylic acids are recognized for their versatility. The presence of the bromine atom enhances the electrophilic properties of these molecules, making them excellent intermediates in a variety of chemical reactions. chemimpex.com This reactivity is particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. chemimpex.com
Furthermore, these compounds serve as important monomers in polymer science. The ability to incorporate bromine into a polymer backbone allows for further functionalization, opening pathways to new materials with tailored properties. For instance, brominated polymers can be modified to introduce different functional groups, such as thiols, which is significant in the development of advanced materials and biocompatible polymers. researchgate.net The investigation of bromo(meth)acrylic acid and its derivatives contributes to the broader field of materials science by enabling the creation of specialty polymers for applications like coatings and adhesives. chemimpex.com
Scope and Overview of Academic Inquiry
Academic inquiry into this compound is multifaceted, covering a range of topics from fundamental reactivity to applications in materials science. Researchers have extensively studied the kinetics of reactions involving these compounds, such as the addition of bromine to acrylic and methacrylic acid. researchgate.net These studies provide insights into the reaction mechanisms and the factors influencing reactivity.
A significant area of research focuses on the use of this compound derivatives in polymerization. Techniques like Atom Transfer Radical Polymerization (ATRP) have been employed to synthesize well-defined polymers with bromine end groups. researchgate.net These polymers can then undergo further chemical modifications to create materials with specific functionalities. The development of new synthetic methods for this compound and its derivatives is also an active area of research, with a focus on improving yield and environmental friendliness. google.com
Historical Development of (Meth)acrylic Acid Chemistry Pertinent to Brominated Derivatives
The story of this compound is intrinsically linked to the broader history of acrylic and methacrylic acid chemistry. Acrylic acid was first discovered in 1843, followed by methacrylic acid in 1865. nih.gov A pivotal moment in the history of these compounds was the discovery of their polymerization. In 1880, it was demonstrated that acrylate (B77674) compounds could be polymerized using light. nih.gov
The early 20th century saw significant advancements in the industrial production and application of (meth)acrylic acid derivatives. In 1928, a patent was granted for the production of polymethyl methacrylate (B99206) (PMMA), a material that would become widely known as Plexiglas. k-online.com The development of various polymerization techniques and the understanding of the chemical reactions of (meth)acrylic acids, such as addition reactions to the carbon-carbon double bond, laid the groundwork for the synthesis and investigation of their brominated counterparts. chemcess.com The ability to introduce a bromine atom onto the (meth)acrylic acid backbone opened up new avenues for creating functional polymers and complex organic molecules.
Interactive Data Tables
Below are interactive tables summarizing key data for various this compound-related compounds.
Table 1: Properties of this compound Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Bromoacrylic acid | 10443-65-9 | C₃H₃BrO₂ | 150.96 | 62-65 |
| 2-(Bromomethyl)acrylic acid | 72707-66-5 | C₄H₅BrO₂ | 164.99 | 70-73 |
| (Z)-3-Bromoacrylic acid | 1609-92-3 | C₃H₃BrO₂ | 150.96 | 57-63 |
| 3-Bromo-2-methylacrylic acid | 89123-63-7 | C₄H₅BrO₂ | 164.987 | Not Available |
| 2-Bromoethyl methacrylate | 4513-56-8 | C₆H₉BrO₂ | 193.04 | Not Available |
Data sourced from chemimpex.comsigmaaldrich.comsigmaaldrich.comnih.govsigmaaldrich.com
Table 2: Compound Identification Numbers
| Compound Name | CAS Number | PubChem CID | EC Number |
| 2-Bromoacrylic acid | 10443-65-9 | 82633 | 233-928-1 |
| 2-(Bromomethyl)acrylic acid | 72707-66-5 | Not Available | 276-774-0 |
| (Z)-3-Bromoacrylic acid | 1609-92-3 | 301537 | Not Available |
| 2-Bromoethyl methacrylate | 4513-56-8 | 78271 | 224-836-2 |
Data sourced from chemimpex.comsigmaaldrich.comsigmaaldrich.comnih.govnih.gov
Structure
3D Structure
Properties
CAS No. |
24557-12-8 |
|---|---|
Molecular Formula |
C4H5BrO2 |
Molecular Weight |
164.99 g/mol |
IUPAC Name |
3-bromo-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C4H5BrO2/c1-3(2-5)4(6)7/h2H,1H3,(H,6,7) |
InChI Key |
PWWIAWDCLANFSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CBr)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Bromo Meth Acrylic Acid and Its Derivatives
Direct Bromination Approaches for Unsaturated Carboxylic Acids
Direct bromination of unsaturated carboxylic acids like acrylic acid and methacrylic acid is a primary method for introducing bromine into the molecular structure. This process typically involves the addition of elemental bromine across the carbon-carbon double bond.
Bromine Addition to (Meth)acrylic Acid
The addition of bromine to acrylic acid yields 2,3-dibromopropanoic acid. sciencemadness.org This reaction's kinetics have been studied in aqueous solutions, revealing that the dissociated carboxylate anion is significantly more reactive towards bromine than the undissociated acid. researchgate.netrsc.org The reaction can be influenced by the presence of hydrogen bromide and the choice of solvent. rsc.org For instance, using dichloromethane (B109758) as a solvent can prevent the formation of gummy polymers that may occur in other media. sciencemadness.org
Similarly, methacrylic acid reacts with bromine. Kinetic studies indicate that methacrylic acid is more reactive than acrylic acid in this reaction. researchgate.net The reaction of methacrylic acid with N,N'-dibromo-N,N'-1,2-ethylene bis(2,5-dimethylbenzene sulfonamide) and dibenzoyl peroxide in tetrachloromethane can produce 2-(bromomethyl)acrylic acid. chemicalbook.com
Influence of Reaction Parameters on Synthesis Efficiency
The efficiency of the direct bromination of (meth)acrylic acid is dependent on several reaction parameters. The choice of solvent is critical; for example, acetic acid is a common solvent for brominations. sciencemadness.org The presence of hydrogen bromide can activate the bromine molecule, influencing the reaction rate. rsc.org In aqueous solutions, the pH is a significant factor, as the dissociated acrylate (B77674) or methacrylate (B99206) anion exhibits much higher reactivity towards bromine than the undissociated acid. rsc.org Temperature also plays a role, with higher temperatures generally increasing the reaction rate, though they can also lead to side reactions like hydrolysis if water is present. sciencemadness.org
Synthesis of Brominated (Meth)acrylate Esters
Brominated (meth)acrylate esters are valuable monomers that can be synthesized through various esterification methods.
Esterification with Brominated Alcohols (e.g., 11-Bromoundecanol)
A common route to brominated (meth)acrylate esters is the esterification of (meth)acrylic acid or its derivatives with brominated alcohols. For example, 11-bromoundecyl methacrylate can be synthesized by reacting 11-bromoundecanol with methacryloyl chloride in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. smolecule.comvulcanchem.com Anhydrous solvents such as tetrahydrofuran (B95107) or dichloromethane are typically used to prevent premature polymerization. smolecule.com
An alternative industrial-scale method involves the transesterification of methyl methacrylate with a brominated alcohol, such as 11-bromoundecanol, using a titanium-based catalyst like titanium tetraisopropoxide. prepchem.com This approach avoids the use of corrosive methacryloyl chloride. The reaction is often carried out by heating the mixture and removing the methanol (B129727) byproduct through distillation. prepchem.com
Table 1: Synthesis of 11-Bromoundecyl Methacrylate via Transesterification
| Reactant 1 | Reactant 2 | Catalyst | Yield | Reference |
|---|
Functional Monomer Synthesis via Boron Ester Acidolysis
A novel method for synthesizing functional methacrylate esters, including brominated ones, involves the acidolysis of boron esters. tandfonline.comtandfonline.com In this two-step, one-pot process, a suitable alcohol is first reacted with boric acid to form a boron ester, with the water byproduct being removed azeotropically. tandfonline.com Subsequently, methacrylic acid is added, and upon heating in the presence of a base like pyridine, acidolysis of the boron ester occurs to yield the desired functional methacrylate monomer. tandfonline.comtandfonline.com This method has been successfully used to prepare 2-bromoethyl methacrylate (BEMA) in acceptable yields (41–71%). tandfonline.comtandfonline.com
Table 2: Synthesis of Functional Methacrylate Esters via Boron Ester Acidolysis
| Monomer | Yield | Reference |
|---|---|---|
| N,N-dimethylaminoethyl methacrylate (DAMA) | 41-71% | tandfonline.com |
| 2-chloroethyl methacrylate (CEMA) | 41-71% | tandfonline.com |
| 2-bromoethyl methacrylate (BEMA) | 41-71% | tandfonline.com |
| 2-methoxyethyl methacrylate (MEMA) | 41-71% | tandfonline.com |
Preparation of Alpha-Brominated Carboxylic Acid Intermediates
The preparation of α-brominated carboxylic acids is a crucial step for synthesizing certain bromo(meth)acrylic acid derivatives. The Hell-Volhard-Zelinski (HVZ) reaction is the classic method for achieving this transformation. jove.compressbooks.pubmasterorganicchemistry.com This reaction involves treating a carboxylic acid containing an α-hydrogen with bromine and a catalytic amount of phosphorus tribromide (PBr₃). jove.compressbooks.pub Red phosphorus can also be used, as it reacts with bromine in situ to form PBr₃. jove.com
The mechanism proceeds through the formation of an acyl bromide intermediate, which then enolizes. pressbooks.pubmasterorganicchemistry.com This enol form subsequently reacts with bromine at the α-position. pressbooks.pubmasterorganicchemistry.com Finally, hydrolysis of the α-bromo acyl bromide yields the desired α-bromo carboxylic acid. jove.commasterorganicchemistry.com A variation of this method involves using a metal salt of bromine as the brominating agent and hydrogen peroxide as an oxidant to generate bromine in situ. google.com
Synthetic Routes to Brominated Polymerization Initiators (e.g., 2-Bromoisobutyric Acid)
Brominated compounds, particularly α-bromoisobutyric acid and its derivatives, are pivotal as initiators in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). fishersci.cathermofisher.comchemicalbook.com Their synthesis is a critical step in producing well-defined polymers with complex architectures. uni-bayreuth.de Various methods have been developed for the synthesis of these essential initiators.
One of the most established methods for synthesizing α-bromoalkanoic acids is the Hell-Volhard-Zelinsky reaction. wikipedia.orgorgsyn.org This reaction involves the α-bromination of a carboxylic acid using bromine in the presence of a catalytic amount of phosphorus, typically red phosphorus. orgsyn.org For instance, 2-bromobutyric acid can be prepared by treating butyric acid with elemental bromine. wikipedia.org Similarly, α-bromoisobutyryl bromide can be synthesized by reacting isobutyric acid with bromine and red phosphorus. orgsyn.org The resulting α-bromoisobutyryl bromide can then be hydrolyzed to yield α-bromoisobutyric acid.
A variation of this approach involves the selective bromination of an alkanoic acid in the presence of its corresponding acid halide. google.com This method can yield α-bromoisobutyric acid from isobutyric acid. The reaction proceeds through the bromination of the enol form of the acid halide. google.com
Another synthetic pathway involves the direct bromination of acrylic or methacrylic acid. The synthesis of 2,3-dibromo-2-methylpropionic acid is achieved by reacting methacrylic acid with bromine in an aqueous solution. google.com The reaction conditions, such as temperature and molar ratio of reactants, can be optimized to achieve high yields. google.com Similarly, 2-(bromomethyl)acrylic acid can be synthesized from methacrylic acid using N,N'-dibromo-N,N'-1,2-ethylene bis(2,5-dimethylbenzene sulfonamide) and dibenzoyl peroxide in tetrachloromethane. chemicalbook.com
The synthesis of esters of these brominated acids, which also serve as important polymerization initiators, can be accomplished through various routes. Methyl 2-bromoisobutyrate, for example, is a valuable intermediate in organic synthesis. cymitquimica.com An efficient synthesis of chloromethyl 2-ethoxy-2-methylpropanoate has been developed starting from 2-bromoisobutyric acid, involving steps such as a base-mediated ethanolysis of the tertiary alkyl bromide. acs.org
Below is a data table summarizing various synthetic routes to brominated polymerization initiators.
Table 1: Synthetic Methodologies for Brominated Polymerization Initiators
| Product | Starting Material(s) | Key Reagents/Catalysts | Reaction Conditions | Yield | Reference(s) |
|---|---|---|---|---|---|
| α-Bromoisobutyryl bromide | Isobutyric acid | Bromine, Red phosphorus | Dropwise addition of bromine, then warmed to 100°C over 6 hours. | 75–83% | orgsyn.org |
| 2-Bromobutyric acid | Butyric acid | Elemental bromine, Acid catalyst | Hell-Volhard-Zelinsky reaction. | - | wikipedia.org |
| α-Bromoisobutyric acid | α-Bromoisobutyric anhydride | Water (hydrolysis) | Hydrolysis of the anhydride. | 87% | google.com |
| 2,3-dibromo-2-methylpropionic acid | Methacrylic acid, Bromine | Aqueous solution | Reaction at 50-100°C for 1-5 hours. | Up to 99% | google.com |
| 2-(Bromomethyl)acrylic acid | Methacrylic acid | N,N'-dibromo-N,N'-1,2-ethylene bis(2,5-dimethylbenzene sulfonamide), Dibenzoyl peroxide | Tetrachloromethane solvent, 20°C for 6 hours. | 74% | chemicalbook.com |
| Chloromethyl 2-ethoxy-2-methylpropanoate | 2-Bromoisobutyric acid | Ethanol, Base | Base-mediated ethanolysis. | - | acs.org |
Chemical Reactivity and Mechanistic Investigations of Bromo Meth Acrylic Acid Systems
Kinetics and Mechanisms of Bromine Addition Reactions
The addition of bromine to the double bond of α,β-unsaturated acids like acrylic and methacrylic acid is a key reaction. Kinetic studies reveal that the process is complex, influenced by the reacting species and the structure of the acid.
In aqueous solutions, molecular bromine (Br₂) exists in equilibrium with the tribromide ion (Br₃⁻), which forms in the presence of bromide ions (Br⁻). Both Br₂ and Br₃⁻ can act as brominating agents, but they exhibit different reactivities.
Kinetic studies on the bromination of acrylic and crotonic acids have shown that the dissociated anions (acrylate and crotonate) are significantly more reactive towards molecular bromine than the undissociated acids. rsc.org In fact, for acrylic acid, no reaction is detected between the undissociated acid and either Br₂ or Br₃⁻, nor between the acrylate (B77674) anion and the less electrophilic Br₃⁻ ion. rsc.org The primary reactive pathway involves the acrylate ion and molecular bromine. rsc.org Similarly, for crotonic acid, the anion reacts readily with Br₂, but not with Br₃⁻. rsc.org The undissociated crotonic acid molecule, however, does show reactivity towards both Br₂ and Br₃⁻. rsc.org
This selectivity highlights that molecular bromine is the more potent electrophile compared to the tribromide ion. The negative charge of the tribromide ion reduces its ability to attack the electron-rich double bond of the unsaturated acid, especially when the acid is in its anionic, and therefore less nucleophilic, form.
The structure of the unsaturated acid plays a crucial role in its reactivity towards bromine. Studies comparing acrylic acid and methacrylic acid have demonstrated that methacrylic acid reacts more quickly. researchgate.net This enhanced reactivity is attributed to the electron-donating effect of the methyl group on the double bond, which increases its nucleophilicity and makes it more susceptible to electrophilic attack by bromine. researchgate.net
Kinetic data from studies on various unsaturated acids and their derivatives provide insight into their relative reactivities. The rate of bromination is influenced by substituents on the double bond, which can either activate or deactivate it towards electrophilic addition. chegg.combartleby.com
Table 1: Activation Energies and Rate Constants for Bromination of Unsaturated Acids Activation energy and rate constant values are essential for comparing the reactivity of different unsaturated acids. This table would typically include data for acrylic acid, methacrylic acid, and crotonic acid under specified conditions.
| Unsaturated Acid | Reaction | Rate Constant (k) | Activation Energy (Ea) | Reference |
|---|---|---|---|---|
| Acrylic Acid | Anion + Br₂ | Specific value not provided in snippets | Data not available in snippets | rsc.org |
| Methacrylic Acid | Overall Bromination | Greater than acrylic acid | Value not provided in snippets | researchgate.net |
| Crotonic Acid | Anion + Br₂ | Specific value not provided in snippets | Data not available in snippets | rsc.org |
| Crotonic Acid | Molecule + Br₂ | Specific value not provided in snippets | Data not available in snippets | rsc.org |
| Crotonic Acid | Molecule + Br₃⁻ | Specific value not provided in snippets | Data not available in snippets | rsc.org |
Nucleophilic Substitution Reactions at Brominated Centers
The bromine atom in bromo(meth)acrylic acid and its derivatives, particularly at the alpha position, can be displaced by nucleophiles. This reactivity is central to the use of these compounds as synthetic intermediates.
The effectiveness of bromine as a leaving group is a key factor in nucleophilic substitution reactions. libretexts.orgmatanginicollege.ac.in In α-bromoacrylates, the bromine atom is attached to an sp²-hybridized carbon, and its ability to depart is influenced by the stability of the resulting intermediate and the strength of the carbon-bromine bond. libretexts.org Generally, halides are good leaving groups because they are weak bases. matanginicollege.ac.in The order of leaving group ability for halogens is typically I > Br > Cl > F, which correlates with the strength of the C-X bond; weaker bonds lead to faster reactions. libretexts.org
In the context of nucleophilic acyl substitution, which can occur in derivatives like α-bromo acyl bromides, the bromide ion is an excellent leaving group, facilitating the reaction. libretexts.orgmasterorganicchemistry.com
When this compound is part of a polymer chain, several factors can influence the rate of nucleophilic substitution at the brominated centers.
Solvent: The choice of solvent is critical. Polar protic solvents can stabilize carbocation intermediates, favoring SN1-type mechanisms, while polar aprotic solvents can enhance the reactivity of the nucleophile, favoring SN2 pathways. libretexts.orgscribd.com
Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates in bimolecular substitution (SN2) reactions. libretexts.orgscribd.com
Steric Hindrance: The accessibility of the electrophilic carbon atom is a major determinant. In polymeric systems, the conformation of the polymer chain can create significant steric hindrance, slowing down the approach of the nucleophile. libretexts.org
Neighboring Group Participation: In some cases, adjacent functional groups within the polymer can interact with the reaction center, potentially accelerating the substitution reaction. For instance, the hydrolysis of brominated copolymers of methyl methacrylate (B99206) and isoprene (B109036) is affected by the formation of γ-lactone rings between adjacent units. researchgate.net
Electrostatic Interactions: In polyelectrolytes, such as those derived from acrylic or methacrylic acid, electrostatic interactions between the polymer chain and charged nucleophiles can either attract or repel the incoming nucleophile, thereby affecting the reaction rate.
Table 2: Factors Affecting Nucleophilic Substitution This table summarizes the key factors that influence the rate and mechanism (SN1 vs. SN2) of nucleophilic substitution reactions.
| Factor | Effect on SN1 Rate | Effect on SN2 Rate | Reference |
|---|---|---|---|
| Substrate Structure | Favored by stable carbocations (tertiary, allylic) | Favored by less sterically hindered substrates (primary > secondary) | scribd.comlibretexts.org |
| Nucleophile | Rate is largely independent of nucleophile strength (weak nucleophiles like H₂O, ROH work) | Favored by strong, concentrated nucleophiles | libretexts.orgscribd.com |
| Leaving Group | Rate increases with better leaving group (weaker base) | Rate increases with better leaving group (weaker base) | libretexts.orgmatanginicollege.ac.in |
| Solvent | Favored by polar protic solvents (e.g., water, ethanol) | Favored by polar aprotic solvents (e.g., acetone, DMF) | libretexts.orgscribd.com |
Intramolecular Reactions and Side Product Formation
The synthesis and reaction of bromo(meth)acrylic acids can be accompanied by the formation of side products through intramolecular pathways. One significant reaction is lactone formation. libretexts.org If the double bond in an unsaturated carboxylic acid is positioned appropriately, the carboxyl group can act as an internal nucleophile. libretexts.org For example, under acidic conditions, protonation of the double bond can generate a carbocation, which is then attacked by the carboxyl oxygen to form a cyclic ester, known as a lactone. libretexts.org
In the bromination of carboxylic acids, the Hell-Volhard-Zelinskii (HVZ) reaction is a common method for α-bromination. libretexts.orgpressbooks.pub This reaction proceeds through an acid bromide intermediate. libretexts.orgpressbooks.pub If water is not rigorously excluded, hydrolysis of this intermediate can occur. Furthermore, subsequent reactions of α-bromo carbonyl compounds, such as treatment with a base like pyridine, can lead to the elimination of HBr, forming an α,β-unsaturated carbonyl compound. youtube.comlibretexts.org
Lactonization Phenomena in (Meth)acrylic Acid Polymerization
Lactonization is a significant side reaction that can occur during the polymerization of (meth)acrylic acids, particularly in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). acs.orgacs.org This intramolecular cyclization reaction involves the displacement of the halide end group of a dormant polymer chain by a penultimate carboxylate anion, resulting in the formation of a five-membered lactone ring. acs.orgacs.org This process leads to a loss of chain-end functionality, which can terminate the polymerization and affect the architecture of the resulting polymer. acs.org
The polymerization of acrylic acid (AA) is even more challenging than that of methacrylic acid (MAA) due to the faster lactonization of the secondary alkyl halide end groups in poly(acrylic acid) (PAA) compared to the tertiary ones in poly(methacrylic acid) (PMAA). acs.org The nature of the catalyst can also influence the extent of lactonization. For instance, negligible lactonization has been observed in the iron-catalyzed ATRP of MAA, suggesting that the choice of catalyst plays a crucial role in mitigating this side reaction. acs.org
In the copper-catalyzed ATRP of MAA, the dormant PMAA-X (where X is a halide) chains can undergo this intramolecular reaction to form a lactone. acs.org The rate of this side reaction is influenced by the nature of the halide, with bromine-terminated chains (PMAA-Br) cyclizing faster than chlorine-terminated chains (PMAA-Cl). acs.org Deviation from linear first-order kinetics at higher monomer conversions can be indicative of increased lactonization or other termination reactions. acs.org
Interactive Table: Factors Influencing Lactonization in (Meth)acrylic Acid Polymerization
| Factor | Influence on Lactonization | Source |
|---|---|---|
| Monomer Type | Faster in acrylic acid (AA) polymerization compared to methacrylic acid (MAA) due to the nature of the alkyl halide end group. | acs.org |
| Halide End Group | Bromine-terminated chains exhibit a higher rate of lactonization than chlorine-terminated chains. | acs.org |
| Catalyst | The nature of the catalyst can affect the extent of lactonization. Iron-based catalysts have shown negligible lactonization in some cases. | acs.org |
| Monomer Conversion | Increased lactonization can be observed at higher monomer conversions. | acs.org |
Strategies for Minimizing Undesired Cyclizations
Several strategies have been developed to minimize the undesired lactonization reactions during the polymerization of (meth)acrylic acid. These approaches primarily focus on manipulating the reaction conditions and components to favor polymerization over cyclization.
One effective strategy is to accelerate the rate of polymerization, which diminishes the time available for the cyclization side reaction to occur. acs.orgwikipedia.org This can be achieved through methods like photo-ATRP, where photoirradiation generates radicals and enhances the polymerization rate at ambient temperatures. acs.org
Lowering the pH of the reaction medium is another crucial technique. acs.orgwikipedia.org By reducing the pH, the concentration of carboxylate anions, which act as the nucleophile in the cyclization reaction, is decreased. wikipedia.org For instance, in the ATRP of acrylic acid, conducting the polymerization under more acidic conditions (e.g., pH = 1.2) can diminish the lactonization of the resulting PAA-Cl chains. acs.org
The choice of the halide in the initiator and the deactivator is also critical. As lactonization is faster for bromine-terminated chains, replacing brominated compounds with chlorinated ones can effectively reduce the rate of cyclization. acs.org For example, using 2-chloroisobutyric acid as an initiator instead of its bromine-containing counterpart can help minimize lactonization. acs.org
Furthermore, adjusting the composition of the catalytic system can help overcome these side reactions. acs.org The use of specific ligands, such as tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN), can form a more active ATRP catalyst, leading to a faster polymerization rate and consequently less time for lactonization to occur. acs.org The addition of polymerization inhibitors under certain conditions, such as a combination of N-oxyl compounds, phenol (B47542) compounds, and phenothiazine (B1677639) compounds, can also be employed to control polymerization, although this is more relevant for preventing spontaneous polymerization during storage and transport. google.comgoogle.com
Interactive Table: Strategies to Minimize Lactonization
| Strategy | Mechanism | Example | Source |
|---|---|---|---|
| Accelerate Polymerization Rate | Reduces the time available for the side reaction to occur. | Using photo-ATRP to enhance the polymerization rate. | acs.orgwikipedia.org |
| Lower pH | Decreases the concentration of nucleophilic carboxylate anions. | Conducting ATRP of acrylic acid at a pH of 1.2. | acs.orgwikipedia.org |
| Change Halide | Chlorine-terminated chains cyclize slower than bromine-terminated chains. | Using 2-chloroisobutyric acid as an initiator. | acs.org |
| Adjust Catalytic System | A more active catalyst can increase the polymerization rate. | Using Me6TREN as a ligand in Cu-catalyzed ATRP. | acs.org |
Polymerization Science of Bromo Meth Acrylic Acid and Its Functional Monomers
Controlled/Living Polymerization Techniques
Controlled/living polymerization techniques are paramount for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (Đ), and complex architectures. These methods rely on a dynamic equilibrium between active and dormant species, minimizing irreversible termination reactions. mdpi.comwikipedia.org For acidic monomers like (meth)acrylic acid, the choice of polymerization technique is critical to overcome challenges such as catalyst deactivation and side reactions. researchgate.net
Atom Transfer Radical Polymerization (ATRP) of (Meth)acrylic Acid Monomers
Atom Transfer Radical Polymerization (ATRP) is a robust and widely studied reversible-deactivation radical polymerization (RDRP) method. mdpi.comwikipedia.org It allows for the polymerization of a broad range of monomers with a high degree of control. mdpi.com However, the direct ATRP of acidic monomers like methacrylic acid (MAA) is challenging due to several factors. The carboxyl group can coordinate with the copper catalyst, and the dormant polymer chains can undergo intramolecular cyclization, leading to the loss of the terminal halogen. nsf.govacs.org
The design of the initiator is a crucial aspect of a successful ATRP. For the polymerization of (meth)acrylic monomers, both low molecular weight initiators and polymeric macroinitiators are employed to create various polymer architectures.
Initiator Design: A range of initiators have been utilized for the ATRP of (meth)acrylates. For instance, nickel-based catalysts like NiBr2(PPh3)2 have been shown to be effective for the ATRP of methyl methacrylate (B99206) (MMA) and n-butyl acrylate (B77674) (n-BuA) when initiated by an alkyl halide. cmu.eduacs.org Functional initiators, such as 2-bromo-2-methylpropionic acid and 2,2',2''-tribromoethanol, have been successfully used to introduce carboxylic acid and hydroxyl end groups, respectively, onto the polymer chains. cmu.eduacs.org The use of multifunctional initiators like 2,2-dichloropropionic acid (DCPA) and trichloroacetic acid (TCAA) has been shown to lead to faster and more controlled polymerizations of acrylic acid. nsf.gov
Macroinitiator Synthesis: Macroinitiators are polymeric chains with one or more initiating sites capable of starting the polymerization of a second monomer, leading to the formation of block copolymers. A common strategy involves synthesizing a macroinitiator from a non-acidic monomer and then using it to initiate the polymerization of a protected or unprotected (meth)acrylic acid. For example, a poly(methyl methacrylate) (PMMA) macroinitiator can effectively initiate the ATRP of acrylic monomers. cmu.edu To synthesize ABA triblock copolymers, a difunctional initiator can be used to first grow the central block, followed by the addition of the second monomer. cmu.edu
The synthesis of water-soluble ATRP macroinitiators, such as those derived from poly(ethylene glycol) monomethyl ether (PEO-OH), allows for the polymerization of monomers in aqueous media. cmu.edu For instance, a PEO-based macroinitiator was used for the ATRP of sodium methacrylate in water. uni-bayreuth.de The successful synthesis of block copolymers, such as those composed of acrylates and methacrylates, relies on the high functionality of the macroinitiator and efficient initiation of the second block. cmu.edu For example, the chain extension of a PMMA-Br macroinitiator with MMA has been demonstrated to proceed in a controlled manner. cmu.edu
Table 1: Examples of Initiators and Macroinitiators for ATRP of (Meth)acrylic Monomers
| Initiator/Macroinitiator | Monomer(s) | Resulting Polymer Architecture | Reference |
| 2-bromo-2-methylpropionic acid | Methyl methacrylate, n-Butyl acrylate | α-Carboxylic acid functionalized polymers | cmu.eduacs.org |
| 2,2',2''-tribromoethanol | Methyl methacrylate, n-Butyl acrylate | α-Hydroxyl functionalized polymers | cmu.eduacs.org |
| 2,2-dichloropropionic acid (DCPA) | Acrylic acid | Linear or star-shaped poly(acrylic acid) | nsf.gov |
| trichloroacetic acid (TCAA) | Acrylic acid | Linear or star-shaped poly(acrylic acid) | nsf.gov |
| Poly(methyl methacrylate) (PMMA) | Butyl acrylate, Methyl acrylate | Diblock copolymers (PMMA-b-PBA, PMMA-b-PMA) | cmu.edu |
| Poly(ethylene glycol)-based macroinitiator | Sodium methacrylate | Amphiphilic block copolymers (PEO-b-PNaMA) | uni-bayreuth.de |
Performing ATRP of (meth)acrylic acid in aqueous media presents a unique set of challenges. The acidic nature of the monomer can lead to several complications, including:
Intramolecular Cyclization: The growing polymer chains can undergo an intramolecular lactonization reaction, which results in the loss of the terminal halogen and termination of the polymerization. researchgate.netnih.govacs.org
Catalyst Complexation: The carboxylate groups can coordinate with the copper catalyst, affecting its activity. nsf.govacs.org
Ligand Protonation: At low pH, the ligands used to solubilize the copper catalyst can become protonated, reducing their effectiveness. uni-bayreuth.de
Initiator/Chain-End Hydrolysis: The initiator and the dormant chain end can hydrolyze in water, especially when using bromine-based systems. nih.gov
To overcome these challenges, several strategies have been developed:
Use of Chlorine-Based Systems: Using chlorine as the chain-end halogen (C-Cl) instead of bromine can mitigate the intramolecular cyclization and hydrolysis issues. nih.govnih.gov
Lowering the pH: Polymerization at a low pH (e.g., 0.9) can suppress the dissociation of the carboxylic acid and reduce its interaction with the catalyst. researchgate.netnih.govacs.org
Increasing the Polymerization Rate: Faster polymerization rates can outcompete the rate of side reactions like cyclization. nsf.govnih.govacs.org This can be achieved through techniques like electrochemically mediated ATRP (eATRP) and supplemental activator and reducing agent (SARA) ATRP, which continuously regenerate the active Cu(I) species. nsf.govnih.govacs.org
Use of Robust Catalysts: Iron-porphyrin based catalysts, which are more robust towards acidic conditions, have been successfully used for the direct ATRP of methacrylic acid. nih.gov
Polymerization of Protected Monomers: A common strategy is to polymerize a protected version of the monomer, such as tert-butyl methacrylate or benzyl (B1604629) methacrylate, followed by a deprotection step to yield the poly(methacrylic acid). cmu.edu
Table 2: Strategies to Overcome Challenges in Aqueous ATRP of (Meth)acrylic Acid
| Challenge | Strategy | Outcome | Reference |
| Intramolecular Cyclization | Use of Cl-based initiators/catalysts, Lowering pH, Increasing polymerization rate | Minimizes loss of chain-end functionality | researchgate.netnih.govacs.org |
| Catalyst Complexation | Lowering pH, Using robust catalysts (e.g., Fe-porphyrin) | Maintains catalyst activity | nih.govnih.gov |
| Ligand Protonation | Operating at optimal pH (e.g., 8-9 for sodium methacrylate) | Balances propagation rate and ligand stability | uni-bayreuth.de |
| Initiator/Chain-End Hydrolysis | Use of Cl-based systems | Reduces termination | nih.gov |
Reversible Deactivation Radical Polymerization (RDRP) Variants
Besides ATRP, other RDRP techniques have been employed for the polymerization of (meth)acrylic acid and its derivatives. These methods offer alternative pathways to achieve controlled polymerization, each with its own set of advantages and limitations. wikipedia.org
Notable RDRP variants include:
Nitroxide-Mediated Polymerization (NMP): NMP utilizes stable nitroxide radicals to reversibly trap the propagating polymer chains, forming dormant alkoxyamine species. mdpi.com While NMP is effective for a range of monomers, its application to acidic monomers can be challenging and may require high temperatures. nsf.gov
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization is a highly versatile technique that employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. mdpi.com It is known for its tolerance to a wide variety of functional groups and reaction conditions. mdpi.com RAFT has been successfully used for the direct polymerization of methacrylic acid in water, yielding well-defined polymers. researchgate.net The choice of CTA and reaction parameters such as pH and temperature are crucial for achieving good control. researchgate.net One-pot synthesis of block copolymers like poly(methacrylic acid)-b-poly(2,2,2-trifluoroethyl methacrylate) has been achieved using RAFT. researchgate.net
Iodine-Transfer Polymerization (ITP): ITP is a catalyst-free RDRP method that can be initiated by visible light. acs.org It has been used for the polymerization of methacrylates through a reversible termination mechanism. acs.org
Telluride-Mediated Polymerization (TERP): TERP utilizes organotellurium compounds to control the polymerization, often activated by photoirradiation. acs.org
These RDRP methods provide a toolbox for polymer chemists to synthesize a wide array of polymers from (meth)acrylic acid and its derivatives with controlled architectures and functionalities. acs.org
Group Transfer Polymerization (GTP) for Protected Monomers
Group Transfer Polymerization (GTP) is a "quasi-living" polymerization technique that is particularly well-suited for the polymerization of methacrylate monomers. slideshare.netuobasrah.edu.iq It typically employs silyl (B83357) ketene (B1206846) acetals as initiators and a nucleophilic or Lewis acid catalyst. uobasrah.edu.iqslideshare.net A key advantage of GTP is that it can be conducted at or above room temperature, unlike the low temperatures often required for living anionic polymerization of methacrylates. uobasrah.edu.iq
For the polymerization of acidic monomers like methacrylic acid, protection of the carboxylic acid group is necessary. uni-bayreuth.deslideshare.net Common protected monomers used in GTP include:
Trimethylsilyl (B98337) methacrylate (TMSMA) uni-bayreuth.de
tert-Butyl methacrylate (tBuMA) uni-bayreuth.de
Benzyl methacrylate (BzMA) uni-bayreuth.de
The polymerization proceeds via a Michael-type addition where the silyl group is transferred from the initiator to the incoming monomer. uobasrah.edu.iq The living nature of GTP allows for the synthesis of block copolymers by sequential monomer addition. researchgate.net However, the presence of protonic impurities like moisture can terminate the polymerization, so stringent reaction conditions are required. uobasrah.edu.iq
Living Anionic Polymerization Strategies
Living anionic polymerization offers a powerful method for synthesizing polymers with very narrow molecular weight distributions and well-defined architectures. However, the anionic polymerization of (meth)acrylate monomers is notoriously difficult due to side reactions involving the ester group of the monomer and the highly reactive carbanionic chain end. researchgate.net These side reactions can lead to premature termination and a broadening of the molecular weight distribution. researchgate.net
To achieve a truly living anionic polymerization of (meth)acrylates, several strategies have been developed:
Use of Protected Monomers: Similar to GTP, protecting the acidic proton of methacrylic acid is essential. Monomers like tert-butyl methacrylate (tBuMA) are commonly used. uni-bayreuth.deuliege.be The homopolymerization of tBuMA can proceed in a living manner under specific conditions. uliege.be
Low Temperatures: Carrying out the polymerization at very low temperatures, typically -78 °C, is crucial to suppress side reactions. researchgate.net
Use of Additives/Ligands: The addition of certain salts, like lithium chloride (LiCl), can modify the reactivity of the propagating species and lead to a more controlled polymerization. uliege.be Crown ethers have also been used as promoters for the living polymerization of methyl methacrylate. acs.org
Initiator Choice: The choice of initiator is critical. While simple alkyl lithium initiators can be used in the presence of LiCl, sterically hindered and delocalized initiators are often preferred to minimize side reactions during initiation. uliege.be Resonance-stabilized nitrogen anions have also been explored as initiators for the metal-free anionic polymerization of (meth)acrylic acid derivatives at room temperature. google.com
Despite these strategies, the anionic polymerization of (meth)acrylates remains a challenging technique that requires rigorous purification of all reagents and a moisture-free environment. researchgate.net
Architecture Control in Polymerization
The ability to control polymer architecture is crucial for tailoring material properties. For polymers derived from bromo(meth)acrylic acid, various controlled polymerization techniques have been employed to synthesize a range of architectures, from simple linear chains to more complex star and brush-like structures.
The synthesis of homopolymers of this compound, such as poly(2-bromoacrylic acid), can be achieved through methods like free radical polymerization of the respective monomers. For instance, the homopolymer of 2-propenoic acid, 2-bromoethyl ester, an acrylic polymer with bromoethyl side chains, has been synthesized via free radical polymerization. ontosight.ai The resulting polymers possess a backbone of acrylic units with pendant bromo-functionalized groups, which can serve as a versatile precursor for further chemical modifications through substitution reactions of the bromine atom. ontosight.ai
Controlled radical polymerization (CRP) techniques, particularly Atom Transfer Radical Polymerization (ATRP), are frequently utilized to synthesize well-defined polymers with brominated units. In ATRP, an alkyl halide initiator, often a brominated compound such as ethyl 2-bromoisobutyrate or 2-bromo-2-methylpropanoyl bromide, is used in conjunction with a transition metal catalyst to control the polymerization process. polimi.it This allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.
Copolymerization of this compound with other vinyl monomers offers a pathway to a wide array of functional materials. For example, copolymers of methacrylic acid and trimethylsilyl methacrylate have been synthesized via free radical copolymerization. researchgate.net The reactivity ratios, which describe the relative reactivity of the monomers in a copolymerization reaction, are crucial for controlling the copolymer composition and microstructure. For the copolymerization of methacrylic acid (1) and trimethylsilyl methacrylate (2), the reactivity ratios were determined to be r₁ = 2.75 and r₂ = 0.004, indicating that methacrylic acid is significantly more reactive and tends to form longer sequences in the copolymer chain. researchgate.net Similar studies on the copolymerization of acrylic and methacrylic acids with acrylamide (B121943) have shown that the reactivity ratios are influenced by the pH of the aqueous solution, which affects the ionization state of the acidic monomers. sapub.org
The copolymerization of N-vinylpyrrolidone (NVP) and acrylic acid (AA) has also been investigated, with reactivity ratios indicating that NVP is more reactive than AA (r₁ > r₂), leading to a random distribution of monomer units in the copolymer chain. youtube.com While direct reactivity ratios for this compound with a wide range of comonomers are not extensively reported, the principles established for (meth)acrylic acid copolymerization provide a foundation for predicting and controlling the synthesis of copolymers containing brominated units.
Block and star copolymers represent advanced polymer architectures with unique self-assembly behaviors and properties. Controlled/living polymerization techniques are instrumental in the synthesis of these complex structures containing (meth)acrylic acid segments, often utilizing brominated initiators. polimi.itacs.org
Anionic polymerization has historically been a key method for preparing well-defined block copolymers. Amphiphilic block copolymers with poly(methacrylic acid) (PMAA) or poly(acrylic acid) (PAA) segments are typically synthesized by the sequential anionic polymerization of protected monomers like tert-butyl methacrylate (tBuMA) or tert-butyl acrylate (tBuA), followed by hydrolysis. polimi.it
Atom Transfer Radical Polymerization (ATRP) has emerged as a versatile tool for synthesizing block and star copolymers with (meth)acrylic acid segments. polimi.itacs.org The synthesis often involves the use of a brominated macroinitiator to initiate the polymerization of a second monomer, leading to the formation of a block copolymer. For instance, block copolymers of polystyrene and poly(acrylic acid) have been prepared using controlled/living radical polymerization methods. polimi.it
Star-shaped polymers with (meth)acrylic acid arms can be synthesized using multifunctional initiators. A notable example is the use of a tetrabromoporphyrin initiator for the ATRP of methyl methacrylate (MMA), resulting in a porphyrin-core star-PMMA. researchgate.net Similarly, branched initiators with multiple bromo-ester functionalities have been employed to create 6- and 12-arm star-like block copolymers of tert-butyl acrylate and methyl methacrylate. cmu.edu Subsequent selective deprotection of the poly(tert-butyl acrylate) block yields amphiphilic star copolymers with hydrophilic poly(acrylic acid) arms and a hydrophobic poly(methyl methacrylate) core. cmu.edu These structures can act as unimolecular micelles, with their geometry being responsive to the polarity of the solvent. cmu.edu
The synthesis of these complex architectures often requires the use of protected (meth)acrylic acid monomers to avoid interference of the acidic proton with the polymerization catalyst. polimi.it After the polymerization, the protecting groups are removed to reveal the carboxylic acid functionalities.
Graft copolymerization and the formation of polymer brushes are powerful methods for modifying surfaces and creating materials with tailored surface properties. rsc.orgnih.gov These architectures often involve the "grafting from" approach, where polymer chains are grown from initiator sites immobilized on a substrate.
Surface-initiated atom transfer radical polymerization (SI-ATRP) is a widely used technique for preparing well-defined polymer brushes. nih.gov The process typically begins with the functionalization of a substrate, such as a silicon wafer or cellulose, with an initiator containing a bromine group, like 2-bromo-isobutyryl bromide (BiBB). rsc.orgresearchgate.net From these surface-tethered initiators, the polymerization of monomers like tert-butyl methacrylate (tBMA) is initiated, leading to the growth of a dense layer of polymer chains covalently attached to the surface. researchgate.netiupac.org The thickness of the polymer brush can be controlled by varying the polymerization time or the ratio of monomer to initiator in the solution. rsc.org
Following the polymerization of the protected monomer, a deprotection step, such as acid hydrolysis or pyrolysis, is performed to convert the poly(tert-butyl acrylate) or poly(tert-butyl methacrylate) brushes into poly(acrylic acid) or poly(methacrylic acid) brushes, respectively. researchgate.netiupac.org This imparts the surface with pH-responsive properties.
Graft copolymers with a "grafting onto" approach have also been synthesized. For example, methacrylic acid and acrylic acid have been graft copolymerized onto a styrene-butadiene block copolymer. nsf.gov The mechanism of grafting can involve the interaction of macroradicals with the double bonds of the butadiene units. nsf.gov
The creation of polymer brush architectures from this compound and its derivatives allows for the development of "smart" surfaces that can respond to external stimuli, finding applications in areas such as controlled drug delivery and biosensing. nih.govresearchgate.net
Influence of Bromine on Polymerization Kinetics and Product Characteristics
The presence of a bromine atom on the (meth)acrylic acid monomer or at the polymer chain end significantly influences the kinetics of polymerization and the characteristics of the resulting polymer. This influence is particularly pronounced in controlled radical polymerization techniques like ATRP.
In ATRP, the nature of the halogen atom (X) at the chain end of the dormant species (P-X) is a critical factor. It has been observed that using a chlorine (Cl) end group instead of a bromine (Br) end group can lead to enhanced control over the polymerization of methacrylic acid. mdpi.com This is because bromine-terminated poly(methacrylic acid) chains are more susceptible to side reactions, such as intramolecular lactonization, where the penultimate carboxylate anion displaces the bromide end group. mdpi.comresearchgate.net This side reaction leads to a loss of chain-end functionality and, consequently, a loss of control over the polymerization. mdpi.comresearchgate.net
The reactivity of the monomer itself is also affected by the bromine substituent. A potentiometric study on the bromination of acrylic acid and methacrylic acid in an aqueous medium revealed that methacrylic acid has a greater reactivity than acrylic acid. mdpi.com This suggests that the methyl group in methacrylic acid enhances the reactivity of the double bond. While this study focuses on the addition of bromine to the monomer rather than polymerization, it provides insight into the electronic effects of the substituents on the double bond.
The rate of free-radical polymerization is generally dependent on the propagation rate coefficient (k_p). For methacrylic acid, the propagation rate coefficient has been extensively studied under various conditions. rsc.orgnsf.gov Computational studies have suggested that the slower propagation rate of methacrylic acid compared to acrylic acid can be attributed to the steric hindrance caused by the α-methyl group. cmu.edu It is expected that the introduction of a bromine atom at the α-position would further influence the steric and electronic environment of the propagating radical, thereby affecting the propagation rate constant. However, direct comparative studies on the k_p values of this compound versus their non-brominated counterparts are not widely available.
The characteristics of the final polymer are also impacted by the presence of bromine. For instance, in a study comparing the flame retardant properties of methyl methacrylate polymers, the incorporation of bromine-containing compounds was investigated. researchgate.net Furthermore, the bromine end-groups on polymers synthesized by ATRP can be utilized for post-polymerization modifications, but their presence also makes them amenable to chemical recycling through depolymerization strategies. youtube.com
| Polymerization Parameter | Influence of Bromine | Reference |
| ATRP Control | Bromine end-groups are more prone to lactonization side reactions compared to chlorine, leading to reduced control over the polymerization of methacrylic acid. | mdpi.com, researchgate.net |
| Monomer Reactivity | Methacrylic acid is more reactive than acrylic acid in bromination reactions. | mdpi.com |
| Propagation Rate | The steric hindrance of the α-substituent (e.g., methyl group) affects the propagation rate. The effect of a bromine substituent is expected to be significant. | cmu.edu |
| Polymer Properties | Bromine-containing polymers can exhibit properties like flame retardancy and are suitable for chemical recycling. | researchgate.net, youtube.com |
Polymerization in Diverse Solvent Systems
The choice of solvent plays a critical role in the polymerization of this compound and its derivatives, influencing the polymerization kinetics, the solubility of monomers and polymers, and the final properties of the material.
The free-radical polymerization of (meth)acrylic acid has been conducted in a variety of solvents, including water, organic solvents, and mixtures thereof. rsc.orgtue.nl The polymerization kinetics of these monomers are known to be significantly different in water compared to organic solvents like methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO). rsc.orgtue.nl For non-ionized acrylic acid and methacrylic acid, the propagation rate coefficient (k_p) is notably higher in water. rsc.org
In the context of controlled radical polymerization, such as ATRP, the solvent must be chosen to ensure the solubility of the monomer, the resulting polymer, and the catalyst complex. For the polymerization of methacrylates using brominated initiators, solvents like toluene (B28343) have been employed. researchgate.net Polar solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) have been found to be favorable for the esterification of poly(meth)acrylic acid with halogenated compounds, a reaction that can be used to prepare macromonomers for subsequent polymerizations. nih.gov
The polymerization of (meth)acrylic acid in aqueous solutions is particularly complex due to the pH-dependent ionization of the carboxylic acid groups. sapub.orgresearchgate.net The polymerization rate of ionized monomers is influenced by electrostatic interactions, where increasing the monomer concentration can enhance the propagation kinetics by screening repulsive forces. researchgate.net The polymerization of non-ionized methacrylic acid in water has also been extensively studied, with models developed to describe the kinetics in batch and continuous reactors. polimi.itiupac.org
For the synthesis of nanoparticles via emulsion or miniemulsion polymerization, the solvent system is biphasic. For instance, inverse emulsion polymerization of methacrylic acid and acrylamide has been carried out in a system where an aqueous solution of the monomers is dispersed in an organic phase like hexane. Similarly, RAFT miniemulsion copolymerizations of methyl methacrylate with acrylic acid and methacrylic acid have been performed in water. researchgate.net
While there is a wealth of information on the polymerization of (meth)acrylic acid in various solvents, specific studies detailing the polymerization of this compound in a diverse range of solvent systems are less common. However, the principles established for (meth)acrylic acid provide a strong foundation for understanding and selecting appropriate solvent systems for the polymerization of their brominated analogues. The polarity of the solvent is expected to influence the reactivity of the bromo-monomer and the conformation of the resulting polymer chains.
| Solvent System | Polymerization Type | Key Observations | References |
| Water | Free Radical Polymerization | Higher propagation rate coefficient (k_p) for non-ionized (meth)acrylic acid compared to organic solvents. Kinetics are influenced by pH and monomer concentration. | rsc.org, tue.nl, researchgate.net |
| Toluene | ATRP | Used for the synthesis of star polymers with a porphyrin core and polymethacrylate (B1205211) arms. | researchgate.net |
| DMSO, DMF | Esterification for Macromonomer Synthesis | Favorable for the reaction of poly(meth)acrylic acid with halogenated compounds. | nih.gov |
| Hexane/Water | Inverse Emulsion Polymerization | Used to synthesize poly(methacrylic acid-co-acrylamide) nanoparticles. | |
| Water | RAFT Miniemulsion Polymerization | Employed for the copolymerization of methyl methacrylate with acrylic and methacrylic acids. | researchgate.net |
Structural and Chemical Characterization of Bromo Meth Acrylic Acid Systems
Spectroscopic Techniques for Molecular Structure Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of bromo(meth)acrylic acids. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms and the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are utilized to characterize bromo(meth)acrylic acid derivatives.
In ¹H NMR spectra of acrylic acid, characteristic signals for the vinyl protons are observed. rsc.org For methacrylic acid, the ¹H NMR spectrum shows signals corresponding to the methyl group protons and the two vinyl protons. chemicalbook.com The chemical shifts of these protons are influenced by the presence of the bromine atom and the carboxylic acid group. For instance, in 2-bromoacrylic acid, the presence of the electron-withdrawing bromine atom on the same carbon as a vinyl proton will deshield it, causing a downfield shift in the spectrum. nih.gov Similarly, the ¹³C NMR spectra provide information on the carbon skeleton, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield chemical shift. rsc.org Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate proton and carbon signals, aiding in the definitive assignment of complex spectra. rsc.orgresearchgate.net
Table 1: Representative ¹H NMR Spectral Data for (Meth)acrylic Acid Derivatives
| Compound | Solvent | Chemical Shift (ppm) and Multiplicity | Assignment | Reference |
| Methacrylic Acid | CDCl₃ | 1.96 (s) | CH₃ | chemicalbook.com |
| 5.68 (s) | =CH₂ | chemicalbook.com | ||
| 6.26 (s) | =CH₂ | chemicalbook.com | ||
| 11.3-12.2 (br s) | COOH | chemicalbook.com | ||
| Bromoacetic Acid | CDCl₃ | 3.84 (s) | CH₂Br | chemicalbook.comspectrabase.com |
| 2-Bromoacrylic Acid | - | Data not available in search results | - | nih.gov |
This table is populated with available data from the search results. "s" denotes a singlet and "br s" denotes a broad singlet.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net In bromo(meth)acrylic acids, characteristic absorption bands are observed for the O-H, C=O, C=C, and C-Br bonds.
The broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. spectroscopyonline.com The sharp and intense peak around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group. spectroscopyonline.comresearchgate.net The C=C stretching vibration of the alkene group typically appears in the 1630-1680 cm⁻¹ region. researchgate.net The presence of a C-Br bond can be identified by its stretching vibration, which typically occurs in the fingerprint region of the spectrum, between 500 and 700 cm⁻¹. nih.gov FT-IR spectroscopy has been successfully used to characterize bromoacetyl substituted derivatives of bile acids. researchgate.netnih.gov
Table 2: Characteristic IR Absorption Frequencies for this compound Systems
| Functional Group | Vibration | Approximate Frequency (cm⁻¹) | Reference |
| O-H (Carboxylic Acid) | Stretching (broad) | 2500-3300 | spectroscopyonline.com |
| C=O (Carboxylic Acid) | Stretching | ~1700 | spectroscopyonline.comresearchgate.net |
| C=C (Alkene) | Stretching | 1630-1680 | researchgate.net |
| C-Br | Stretching | 500-700 | nih.gov |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating components of a mixture and for determining the purity of a compound. Various chromatographic methods are employed for the analysis of bromo(meth)acrylic acids and their derivatives.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the high polarity and low volatility of carboxylic acids, direct analysis by GC can be challenging, often resulting in poor peak shape and low sensitivity. colostate.edu To overcome these limitations, derivatization techniques are commonly employed to convert the carboxylic acids into more volatile and less polar derivatives.
Common derivatization methods include esterification to form methyl or butyl esters, or silylation to form trimethylsilyl (B98337) (TMS) derivatives. colostate.edu For instance, acrylic acid in aqueous samples can be derivatized to its pentafluorobenzyl ester, which can then be analyzed with high sensitivity using an electron capture detector. acs.orgacs.org Pyrolytic butylation is another technique where the acid is converted to its butyl ester in the heated injection port of the gas chromatograph. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is also a widely used method for derivatizing organic acids for GC analysis. oup.com The choice of derivatization reagent depends on the specific analyte and the matrix.
Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the separation of a wide range of compounds, including those that are non-volatile or thermally labile. nih.govresearchgate.net For the analysis of bromo(meth)acrylic acids, reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase.
Detection is often achieved using an ultraviolet (UV) detector, as the carbon-carbon double bond and the carbonyl group in these molecules absorb UV light. sielc.com The wavelength of maximum absorbance (λmax) is an important parameter for setting the detector for optimal sensitivity. For example, a method for the analysis of bromoform (B151600) uses UV detection at 220 nm. sielc.com The separation of acrylic acid from other compounds has been demonstrated using a mixed-mode column with a mobile phase of acetonitrile (B52724) and water with a phosphoric acid buffer, and UV detection at 200 nm. sielc.com LC coupled with mass spectrometry (LC-MS) can provide even greater selectivity and sensitivity for the detection of brominated organic compounds. researchgate.net
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a specialized form of liquid chromatography that separates molecules based on their size in solution. This technique is particularly useful for characterizing the molecular weight and molecular weight distribution of polymeric derivatives of this compound. researchgate.netresearchgate.net
In GPC, a column packed with porous gel particles is used. Larger polymer molecules are excluded from the pores and therefore elute first, while smaller molecules can penetrate the pores to varying extents and elute later. By calibrating the column with polymer standards of known molecular weight, the molecular weight of an unknown polymer sample can be determined. GPC has been used to analyze the profiles of methacrylic acid oligomers and copolymers of poly(acrylic acid-co-methyl methacrylate). researchgate.netresearchgate.net This information is crucial as the properties of a polymer are highly dependent on its molecular weight.
Electrochemical and Potentiometric Analytical Approaches
Electrochemical methods, particularly potentiometric titration, have proven effective for the analysis of this compound systems. A notable application is in the study of the kinetics of bromine addition to acrylic acid and methacrylic acid in aqueous solutions. researchgate.net
A potentiometric study of the bromination of acrylic and methacrylic acids in an aqueous medium has been conducted to determine the rate laws by varying the concentrations of bromide ions (Br⁻) and hydrogen ions (H⁺) over an extended range. researchgate.net This investigation ruled out the possibility of reactions between the undissociated acid and Br₂ or Br₃⁻, as well as between the dissociated acid anion and Br₃⁻ for both acids. researchgate.net The study found that the reactivity of methacrylic acid was greater than that of acrylic acid, and the rate-enhancing effect of the methyl group is dependent on the substrate's nature. researchgate.net
Coulometric titration with electrogenerated bromine is another valuable technique, especially for determining monomer concentration in polymer solutions. researchgate.net This micro-scale adaptation of "bromine titration" is suitable for analyzing sub-milliliter samples of aqueous poly(methacrylic acid) solutions. researchgate.net The method involves the reaction of bromine with the unsaturated species, followed by an iodine-thiosulfate determination of the excess bromine. researchgate.net For successful analysis, the pH of the electrolyte is a critical factor. A pH range of 5 to 6 is considered optimal to ensure a sufficient rate of bromination while avoiding the reaction of bromine with hydroxide (B78521) to form hypobromite, which can interfere with the bi-amperometric end-point detection. researchgate.net
The pKa values of acrylic acid and methacrylic acid, which are crucial for understanding their behavior in solution, have been determined using potentiometric and conductometric titrations. lifescienceglobal.com These methods provide data that can be compared with results from other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. lifescienceglobal.comresearchgate.net The pKa of methacrylic acid is approximately 4.66. researchgate.netresearchgate.net
Table 1: Key Findings from Electrochemical and Potentiometric Studies
| Analytical Technique | Analyte(s) | Key Findings |
| Potentiometric Titration | Acrylic Acid, Methacrylic Acid | Determined reaction rate laws for bromination; established that methacrylic acid is more reactive than acrylic acid. researchgate.net |
| Coulometric Titration | Methacrylic Acid | Enabled micro-scale determination of monomer concentration in polymer solutions; identified optimal pH range for analysis. researchgate.net |
| Potentiometric & Conductometric Titrations | Acrylic Acid, Methacrylic Acid | Determined pKa values, providing fundamental data on their acidic properties in solution. lifescienceglobal.com |
Advanced Characterization of Polymeric Architectures (e.g., MALDI-TOF)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful and widely used technique for the detailed characterization of polymeric architectures, including those derived from this compound. weebly.comyoutube.com This soft ionization method allows for the generation of primarily singly charged ions, which simplifies the analysis of a polymer's molecular weight distribution and facilitates the calculation of number-average molecular weight, weight-average molecular weight, and polydispersity. nih.gov
The process begins by embedding the polymer sample into a chemical matrix that absorbs laser energy, aiding in the desorption and ionization of the polymer molecules. youtube.com When short laser pulses are applied, the polymer molecules become ionized with minimal fragmentation. youtube.com These ions are then accelerated in an electric field, and their time-of-flight to a detector is measured, which directly correlates to their mass-to-charge ratio. youtube.com This provides a clear picture of the polymer's molecular weight. youtube.com
For poly(meth)acrylic acid (PMAA) and related polymers, MALDI-TOF MS analysis can be challenging due to the high polarity of the carboxylic acid groups, which can lead to low ionization efficiency. nih.govnih.gov To overcome this, derivatization techniques, such as methylation of the carboxylic acids, have been shown to significantly improve ionization efficiency. nih.govnih.gov This modification allows for more accurate mass spectrometry and simplifies the structural analysis of the product ion spectrum using tandem time-of-flight (TOF-TOF) analysis. nih.govnih.gov
Several aqueous-based sample preparation protocols have been evaluated for the analysis of PMAA by MALDI-TOF MS. researchgate.net The use of different matrices, such as 2,5-dihydroxybenzoic acid (DHB) and 2,4,6-trihydroxyacetophenone (THAP), has been investigated in both positive and negative ion modes. researchgate.net The choice of matrix and the use of ion-exchange beads can significantly benefit the analysis. researchgate.net
Table 2: Application of MALDI-TOF MS in Polymer Characterization
| Polymer System | Key Characterization Aspects | Findings and Strategies |
| General Synthetic Polymers | Molecular Weight, Polydispersity, Structure | MALDI-TOF MS provides precise and rapid determination of molecular mass and distribution without the need for polymer standards. weebly.com |
| Poly(meth)acrylic acid (PMAA) | Ionization Efficiency, End-Group Analysis | Methylation of carboxylic acid groups improves ionization efficiency for more accurate analysis. nih.govnih.gov |
| Poly(meth)acrylic acid (PMAA) | Sample Preparation | The choice of matrix (e.g., DHB, THAP) and the use of ion-exchange beads are critical for successful analysis. researchgate.net |
Applications of Bromo Meth Acrylic Acid Derived Materials in Advanced Technologies
Materials Science Innovations
The introduction of bromo(meth)acrylic acid into polymer chains has led to significant breakthroughs in materials science, from high-performance polymers to specialized coatings and adhesives.
Development of High-Performance Functional Polymers and Copolymers
The synthesis of polymers and copolymers using this compound derivatives allows for the creation of materials with tailored functionalities. The bromine atom serves as a reactive site for further chemical modifications, a concept known as post-polymerization modification. quimidroga.com This approach enables the development of complex and multifunctional polymers. nih.gov For instance, block copolymers containing (meth)acrylic acid segments are noted for their use in creating intelligent materials and drug delivery systems. wikipedia.orgresearchgate.net The polymerization of monomers like 2-bromoethyl methacrylate (B99206) can be used to form resins and polymers with specific properties. chemicalbook.com
Atom transfer radical polymerization (ATRP) is a key technique for synthesizing well-defined block copolymers. wikipedia.orgresearchgate.net This method can be challenging for (meth)acrylic acid directly due to side reactions, but strategies have been developed to overcome these issues, allowing for the creation of polymers with controlled architectures. frfabric.comacs.org The resulting polymers, such as those derived from the bromination of methyl methacrylate/isoprene (B109036) copolymers, exhibit unique characteristics. specialchem.com These functional polymers are building blocks for a new generation of advanced materials. nih.gov
Specialized Coatings and Membranes (e.g., for Gas Separation)
Polymers derived from this compound are instrumental in the fabrication of specialized coatings and membranes. Methacrylic acid copolymers, for example, have been shown to generate constructive remodeling of polypropylene (B1209903) surgical mesh through a non-bioresorbable coating that enhances vascularization. nih.gov In the realm of controlled-release applications, blends of methacrylic acid ester copolymers are optimized to create coatings for tablets with predictable release profiles. nih.gov
A significant application lies in gas separation membranes. Carbon molecular sieve (CMS) membranes derived from bromomethylated polyimides have demonstrated high permeability for gases like CO2 and O2. bsef.com The introduction of polar groups, such as those in 6FDA-based polyimides, can influence the gas separation properties of the resulting membranes. researchgate.net These materials hold potential for applications like corrosive natural gas purification. bsef.com
Table 1: Gas Permeability in Bromomethylated Polyimide-Derived CMS Membranes This table is interactive. Users can sort columns by clicking on the headers.
| Membrane ID | Pyrolysis Temp. (°C) | CO2 Permeability (Barrer) | O2 Permeability (Barrer) | CO2/CH4 Selectivity | O2/N2 Selectivity |
|---|---|---|---|---|---|
| BMPI-350/10h-550 | 550 | 11169 | 2182 | 26.5 | 5.4 |
| 6FDA-DAM derived | - | 3465 | - | 21.1 | - |
| BMPI-800 | 800 | 1119 | - | 41.2 | - |
Data sourced from bsef.com
Advanced Adhesives and Resins
The inclusion of halogenated monomers, including brominated variants, is crucial for formulating advanced adhesives and resins with superior properties. quimidroga.comspecialchem.com These monomers enhance adhesion to various surfaces, including low-energy ones, and impart desirable characteristics such as chemical resistance and flame retardancy. specialchem.com For example, brominated phenol-formaldehyde resin has been successfully used as a high-performance adhesive for plywood. researchgate.net
Acrylic polymers, in general, are widely used in the formulation of plastics, coatings, paints, and adhesives. researchgate.net The versatility of (meth)acrylic monomers allows for the creation of adhesives tailored for specific industries, including construction, automotive, and electronics. quimidroga.comgoogle.com In specialized applications like dental adhesives, methacrylic monomers are being investigated to improve bonding effectiveness and durability. nih.govnih.govnih.gov The presence of the bromine atom in this compound can be leveraged to create resins with enhanced properties, such as in brominated epoxy resins used for their flame-retardant capabilities in electronics. wikipedia.org
Enhancement of Mechanical Properties in Polymeric Systems
The incorporation of bromine into polymer structures can significantly influence their mechanical properties. Brominated flame retardants are often selected because they can effectively provide fire resistance while maintaining the mechanical integrity of the base polymer resin. youtube.comyoutube.com For instance, an innovative brominated polymeric flame retardant based on a copolymer of styrene (B11656) and butadiene helps to maintain the physical properties of polystyrene foams used in insulation. bsef.com
Furthermore, research into advanced polymers like polybenzoxazines has shown that the introduction of bromine substituents can lead to enhanced mechanical strength and stiffness due to an increased cross-link density. acs.org However, the effect is not always positive; in some cases, the functionalization of polymers with bromine-containing groups, such as N-bromosulfonamide, has been observed to cause a decrease in the strength of the material. researchgate.net Studies on polymer concrete have also shown that the addition of methacrylic acid can improve mechanical properties like compressive strength, modulus of elasticity, and Poisson's ratio, particularly at low temperatures. google.com
Advanced Separation and Recognition Technologies
Beyond bulk material properties, this compound derivatives are pivotal in creating sophisticated technologies for molecular-level separation and recognition.
Molecularly Imprinted Polymers (MIPs) for Chemical Recognition
Molecularly imprinted polymers (MIPs) are a class of synthetic materials designed to have specific recognition sites for a target molecule. Methacrylic acid is a commonly used functional monomer in the synthesis of MIPs due to its ability to form hydrogen bonds with template molecules. evitachem.com These interactions are crucial for creating the specific binding cavities that allow for selective chemical recognition.
MIPs have been developed for a variety of applications, including the controlled release of drugs and the selective determination and extraction of specific compounds from complex mixtures like serum. researchgate.netevitachem.com For example, magnetic MIPs have been synthesized for the rapid and selective determination of drugs such as carbamazepine (B1668303) and lamotrigine. researchgate.net Similarly, MIPs have been designed for the adsorption and environmental assessment of anti-inflammatory drugs in wastewater. sigmaaldrich.com The synthesis involves copolymerizing the functional monomer (methacrylic acid) and a cross-linking agent in the presence of a template molecule. researchgate.netevitachem.com The bromine atom in this compound can act as a key functional group, providing a site for polymerization or post-synthesis modification to create these highly specific recognition sites.
Environmental Considerations of Brominated Polymers
Detection and Distribution as Microplastics in Environmental Compartments
The widespread use of brominated polymers, particularly those containing brominated flame retardants (BFRs), has led to their inevitable release into the environment. As larger plastic items degrade, they form microplastics (< 5 mm in size) that pervade various ecosystems. researchgate.netmdpi.com The detection and quantification of these brominated microplastics are crucial for understanding their environmental fate and distribution.
A variety of analytical techniques are employed to identify and characterize brominated microplastics within complex environmental samples. Spectroscopic methods are common, with techniques like Short-Wave Infrared (SWIR) spectroscopy being evaluated for its effectiveness in identifying plastics containing BFRs. mdpi.com This method, often combined with chemometric analysis such as Principal Component Analysis (PCA) and Partial Least Squares—Discriminant Analysis (PLS-DA), can classify plastic fragments based on their bromine content. mdpi.com For instance, research on plastic scraps from electronic waste (e-waste) has successfully used SWIR to differentiate between plastics with "High Br content" (> 2000 mg/kg) and "Low Br content" (< 2000 mg/kg). mdpi.com
X-ray Fluorescence (XRF) analysis is another key technique used to determine the elemental composition of plastic particles, specifically to quantify their bromine content. mdpi.com For more detailed chemical characterization, pyrolysis coupled with gas chromatography-mass spectrometry (Pyr-GC/MS) has emerged as a powerful tool. nih.gov This method allows for both the identification and quantification of the specific polymer type (e.g., polystyrene, acrylonitrile (B1666552) butadiene styrene) in an environmental sample, which can then be correlated with the presence of bromine. mdpi.comnih.gov
Brominated microplastics are distributed across various environmental compartments, reflecting the global issue of plastic pollution. They are frequently detected in the marine environment, including in seawater, sediment, and biota. nih.govresearchgate.net The physical properties of the plastic particles, such as density and shape, influence their distribution within the water column, on the surface, or in benthic sediments, which in turn affects their availability to marine organisms at different trophic levels. mdpi.com While much of the focus has been on aquatic systems, synthetic microfibers, which can be composed of brominated polymers, are also one of the most commonly reported forms of microplastic contamination in terrestrial environments, including soils. mdpi.com The degradation of products containing BFRs is a significant pathway for their release into these environmental media. researchgate.net
Table 1: Analytical Techniques for the Detection of Brominated Microplastics
| Analytical Technique | Application | Key Findings/Capabilities | Polymer Types Identified |
| Short-Wave Infrared (SWIR) Spectroscopy | Identification of brominated plastics. | Achieved 89-90% correct recognition for brominated plastics. mdpi.com | Acrylonitrile Butadiene Styrene (ABS), Polystyrene (PS). mdpi.com |
| X-ray Fluorescence (XRF) | Quantification of bromine content. | Used to classify plastics as "High Br content" (>2000 mg/kg) or "Low Br content" (<2000 mg/kg). mdpi.com | N/A (Elemental analysis) |
| Pyrolysis-Gas Chromatography/Mass Spectrometry (Pyr-GC/MS) | Identification and quantification of polymer types. | Allows for analysis of various common polymers in a single run with low detection limits. nih.gov | Polyethylene, Polyurethane, and 10 other common polymers. nih.gov |
Computational and Theoretical Studies on Bromo Meth Acrylic Acid Chemistry
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like bromo(meth)acrylic acid. nih.govsciencepublishinggroup.com These computational methods are used to determine the molecule's most stable three-dimensional structure (geometry optimization) and to analyze its electronic characteristics.
Key molecular properties that can be calculated include:
Frontier Molecular Orbitals (FMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. For this compound, these calculations help identify the regions most susceptible to nucleophilic or electrophilic attack, which is vital for predicting its behavior in chemical reactions. longdom.org
Local Reactivity Sites: By calculating local reactivity descriptors like Fukui functions, researchers can pinpoint the specific atoms within the this compound molecule that are most likely to participate in a reaction. This is essential for understanding regioselectivity in addition reactions across the carbon-carbon double bond.
These theoretical calculations allow for a systematic study of how substituents, such as the bromine atom and the methyl group, modulate the reactivity of the acrylic acid backbone. sciencepublishinggroup.com
| Calculated Property | Significance for this compound | Typical Computational Method |
|---|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. | DFT (e.g., B3LYP functional) |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | DFT, Time-Dependent DFT (TD-DFT) |
| Global Reactivity Descriptors (Hardness, Electrophilicity) | Predicts the overall stability and reaction tendencies of the monomer. nih.gov | DFT (based on HOMO/LUMO energies) |
| Local Reactivity Descriptors (Fukui Functions) | Identifies the most reactive atomic sites within the molecule for predicting regioselectivity. | DFT |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, highlighting electron-rich and electron-poor regions susceptible to attack. sciencepublishinggroup.com | DFT |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful asset for elucidating the step-by-step mechanisms of chemical reactions involving this compound. This includes its synthesis, such as the bromination of methacrylic acid, and its subsequent participation in polymerization or other chemical transformations. researchgate.net
By mapping the potential energy surface of a reaction, computational models can identify the transition states (the highest energy points along a reaction pathway) and intermediates. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the reaction rate. DFT calculations are frequently employed to model these reaction pathways, providing a quantitative understanding of the reaction kinetics and thermodynamics. researchgate.net For instance, modeling the addition of a radical initiator to the this compound double bond can reveal which end of the double bond is preferentially attacked, thus explaining the regioselectivity of the polymerization initiation step. These models have been successfully applied to understand the kinetics of radical polymerization for the parent monomers, acrylic acid and methacrylic acid. uni-goettingen.de
Polymerization Process Simulations and Prediction of Polymer Architectures
The polymerization of this compound can be simulated to predict the kinetics of the process and the architecture of the resulting polymer chains. Software packages like PREDICI, which are designed for modeling polymerization kinetics, can be adapted for this purpose. uni-goettingen.dedntb.gov.ua Such simulations can model complex processes like free-radical polymerization, including controlled or "living" radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). nsf.gov
Key aspects that can be simulated include:
Monomer Conversion Over Time: Predicting the rate at which monomer is converted into polymer under various reaction conditions (e.g., temperature, initiator concentration). researchgate.net
Molecular Weight and Distribution: Simulating the average molecular weight and the polydispersity index (Đ) of the polymer, which are critical for its final properties. uni-goettingen.de
Polymer Microstructure: In more advanced simulations, such as those using Monte Carlo methods, the growth patterns and microstructure, including the formation of branched polymers, can be investigated. nih.gov
These simulations are essential for optimizing reaction conditions to synthesize brominated polymers with desired characteristics, such as specific molecular weights or complex architectures like block copolymers and star-shaped polymers. researchgate.netuni-bayreuth.de
| Simulation Input Parameter | Predicted Outcome | Relevance to Brominated Polymers |
|---|---|---|
| Monomer & Initiator Concentration | Monomer conversion vs. time profile; initial polymerization rate. researchgate.net | Optimizing reaction speed and efficiency. |
| Rate Coefficients (Propagation, Termination) | Average molecular weight (Mn, Mw) and Polydispersity (Đ). uni-goettingen.de | Controlling the size and uniformity of polymer chains. |
| Chain Transfer Agent (CTA) Concentration | Reduction in average chain length and potential change in reaction rate. uni-goettingen.de | Fine-tuning molecular weight. |
| Polymerization Technique (e.g., ATRP) | Prediction of well-defined architectures (block, graft, star). uni-bayreuth.de | Designing advanced materials with specific functionalities. |
Structure-Property Relationship Predictions for Brominated Polymeric Materials
A central goal of polymer science is to understand and predict how a polymer's chemical structure dictates its macroscopic properties. Computational models are instrumental in establishing these structure-property relationships for materials derived from this compound. nih.gov
By incorporating halogen atoms like bromine into a polymer backbone, significant changes in material properties can be achieved. For example, fluorinated poly(meth)acrylates are known for their low surface energy, thermal stability, and chemical resistance. core.ac.uk Similar effects would be anticipated for brominated analogues.
Computational techniques used to predict these relationships include:
Molecular Dynamics (MD) Simulations: These simulations model the movement and interaction of polymer chains over time, allowing for the prediction of physical properties like the glass transition temperature (Tg), mechanical modulus, and the conformational behavior of polymer chains in different environments. researchgate.net
Quantitative Structure-Property Relationship (QSPR): These are statistical models that correlate calculated molecular descriptors (from quantum chemistry) with experimentally measured physical properties. A QSPR model developed for a range of poly(meth)acrylates could be used to predict the properties of a new brominated polymer based solely on its monomer structure. mdpi.com
These predictive models are crucial for the rational design of new brominated polymeric materials, enabling scientists to tailor polymer structures to achieve specific performance characteristics, such as enhanced flame retardancy, increased refractive index, or specific mechanical strengths, without the need for exhaustive experimental synthesis and testing. nih.gov
Q & A
Q. What criteria ensure reproducibility in this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
